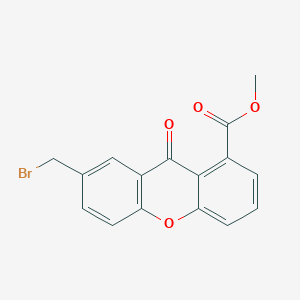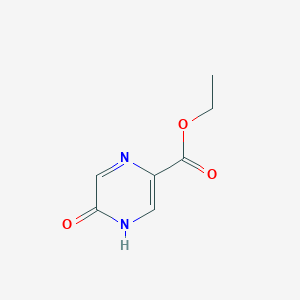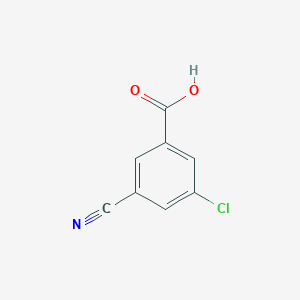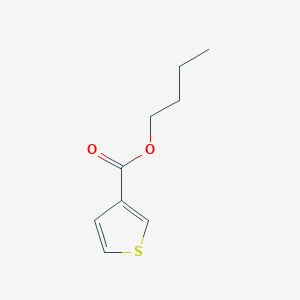![molecular formula C38H27P B1603580 Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane CAS No. 348617-10-7](/img/structure/B1603580.png)
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Descripción general
Descripción
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane, also known as DPN, is a chemical compound that has been widely used in scientific research. It is a phosphine derivative that has been used as a fluorescent probe for studying biological systems. DPN is a highly sensitive and specific probe that has been used to investigate various biological processes, including membrane fluidity, lipid peroxidation, and oxidative stress.
Mecanismo De Acción
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a highly sensitive and specific probe that binds to membranes and other biological molecules. It emits fluorescence when excited with light of a specific wavelength. The mechanism of action of Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is based on the principle of excited-state intramolecular proton transfer (ESIPT). When Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is excited with light, it undergoes an intramolecular proton transfer, which results in the emission of fluorescence.
Biochemical and physiological effects:
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane has been shown to have various biochemical and physiological effects. It can affect the fluidity and permeability of membranes, which can have an impact on various cellular processes. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane can also interact with various biological molecules, including proteins, lipids, and DNA. It has been shown to inhibit the activity of some enzymes and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a highly sensitive and specific probe that has many advantages for lab experiments. It can be used to study various biological processes in real-time and in a non-invasive manner. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to the use of Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane in lab experiments. It can be affected by environmental factors, such as pH and temperature, which can affect its fluorescence intensity. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane also has limited solubility in aqueous solutions, which can limit its application in some biological systems.
Direcciones Futuras
There are many future directions for the use of Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane in scientific research. One potential direction is to use Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane to study the effect of various drugs on biological systems. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane can be used as a tool to investigate the mechanism of action of drugs and to identify potential therapeutic targets. Another potential direction is to use Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane to study the effect of environmental factors, such as pollutants and toxins, on biological systems. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane can be used to investigate the role of oxidative stress in the development of various diseases, including cancer and neurodegenerative diseases. Overall, Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane has many potential applications in scientific research and is a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane has been widely used in scientific research as a fluorescent probe for studying biological systems. It can be used to investigate various biological processes, including membrane fluidity, lipid peroxidation, and oxidative stress. Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane has been used to study the effect of cholesterol on membrane fluidity and to investigate the role of oxidative stress in the development of Alzheimer's disease. It has also been used to study the effect of antioxidants on lipid peroxidation and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBAFZQBXORMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609669 | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane | |
CAS RN |
2098633-26-0, 348617-10-7 | |
| Record name | Phosphine, diphenyl(2′-phenyl[1,1′-binaphthalen]-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098633-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















